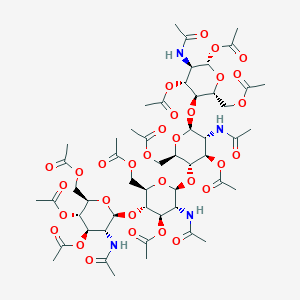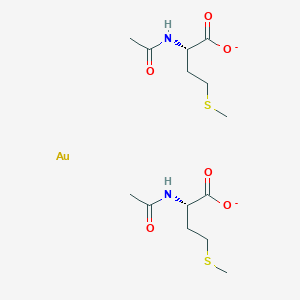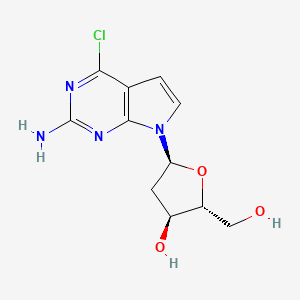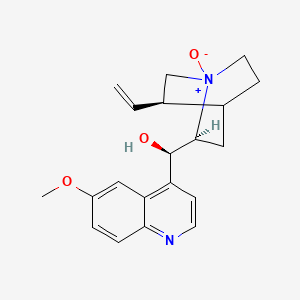![molecular formula C5H4ClN4OT B1140847 Hypoxanthine monohydrochloride, [8-3H] CAS No. 100694-13-1](/img/structure/B1140847.png)
Hypoxanthine monohydrochloride, [8-3H]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hypoxanthine monohydrochloride, [8-3H] is a radiolabeled compound used extensively in biochemical and pharmacological research. It is a derivative of hypoxanthine, a naturally occurring purine derivative involved in the metabolism of nucleic acids. The radiolabeling with tritium ([8-3H]) allows for the tracking and quantification of the compound in various biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hypoxanthine monohydrochloride, [8-3H] typically involves the tritiation of hypoxanthine. This process can be achieved through catalytic hydrogenation using tritium gas in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the incorporation of tritium at the desired position on the hypoxanthine molecule .
Industrial Production Methods
Industrial production of hypoxanthine monohydrochloride, [8-3H] follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high radiochemical purity and specific activity. The compound is usually supplied in an aqueous solution, steri-packaged, and stored under specific conditions to maintain stability .
化学反应分析
Types of Reactions
Hypoxanthine monohydrochloride, [8-3H] undergoes various chemical reactions, including:
Oxidation: Hypoxanthine can be oxidized to xanthine and further to uric acid.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines are often employed in substitution reactions.
Major Products
Oxidation: Xanthine and uric acid.
Reduction: Dihydro derivatives of hypoxanthine.
Substitution: Various substituted purine derivatives.
科学研究应用
Hypoxanthine monohydrochloride, [8-3H] is widely used in scientific research due to its radiolabeling, which allows for precise tracking and quantification. Some of its applications include:
Chemistry: Used in studies involving nucleic acid metabolism and purine biosynthesis.
Biology: Employed in cell culture studies to investigate nucleic acid synthesis and energy metabolism.
Medicine: Utilized in pharmacological studies to assess the efficacy of antimalarial drugs and other therapeutics.
Industry: Applied in the development of diagnostic assays and radiolabeled tracers for various biochemical processes
作用机制
Hypoxanthine monohydrochloride, [8-3H] exerts its effects primarily through its role as a purine derivative. It is involved in the salvage pathway of purine metabolism, where it is converted to inosine monophosphate by hypoxanthine-guanine phosphoribosyltransferase. This pathway is crucial for the synthesis of nucleotides and nucleic acids. The radiolabeling with tritium allows for the tracking of these metabolic processes in biological systems .
相似化合物的比较
Similar Compounds
Hypoxanthine monohydrochloride: Non-radiolabeled version of the compound.
Hypoxanthine bromide monohydrate: Similar structure with bromide instead of chloride.
9-Methylhypoxanthine chloride monohydrate: Methylated derivative.
Hypoxanthine nitrate monohydrate: Nitrate salt of hypoxanthine.
Hypoxanthine perchlorate monohydrate: Perchlorate salt of hypoxanthine
Uniqueness
Hypoxanthine monohydrochloride, [8-3H] is unique due to its radiolabeling with tritium, which allows for precise tracking and quantification in various research applications. This feature makes it particularly valuable in studies involving nucleic acid metabolism, drug efficacy, and biochemical assays .
属性
IUPAC Name |
8-tritio-1,9-dihydropurin-6-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O.ClH/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H/i1T; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQJQDNNYDGYLQ-PXDSPCEXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)N=CNC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=NC2=C(N1)N=CNC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate](/img/structure/B1140769.png)










